molecular formula C11H19N3 B2740382 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine CAS No. 1488245-36-8

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine

Cat. No.: B2740382
CAS No.: 1488245-36-8
M. Wt: 193.294
InChI Key: KKOUZSFDLKOJCK-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-methylcyclopentanone under acidic or basic conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a Lewis acid or a base like sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclopentyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-4-amine: A simpler analog without the cyclopentyl group.

    2-methylcyclopentanone: A precursor in the synthesis of the target compound.

    N-methylcyclopentylamine: A related amine with a different substitution pattern.

Uniqueness

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the cyclopentyl group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-N-(2-methylcyclopentyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)13-11-6-4-5-9(11)2/h7-9,11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUZSFDLKOJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC2CCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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